cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Overview
Description
Cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a chemical compound with the CAS number 52321-07-0 . It is used in various chemical analyses and research .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H15NO4 . It has a molecular weight of 249.27 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. It can be analyzed using various techniques, including NMR spectroscopy, HPLC, infrared spectroscopy, and mass spectrometry.Physical and Chemical Properties Analysis
This compound appears as a white to yellow solid . It has an acidic pH, with a pKa of 2.22 and 4.49. It is a chiral molecule, with two enantiomers (S and R).Scientific Research Applications
Pharmacological Research
- Selective Ligand for mGluR6 : The synthesis of 1-benzyl-APDC, derived from cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid, shows good selectivity for metabotropic glutamate receptor 6 (mGluR6). This makes it a useful tool in pharmacological research, particularly for studies involving mGluR6 (Tueckmantel et al., 1997).
Synthesis and Chemical Properties
Microwave Assisted Synthesis : The development of microwave-assisted synthesis techniques for 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, including this compound, has led to highly efficient yields. These techniques are pivotal in the field of organic synthesis (Sreekanth & Jha, 2020).
Application in Cycloaddition Reactions : this compound is reactive in 1,3-dipolar cycloadditions, a fundamental reaction in organic chemistry, which leads to the formation of various pyrrolidine derivatives. This property is significant for the synthesis of complex organic molecules (Duewell, 1977).
Biological Applications
Metabolic Engineering : A novel approach involving the extension of the shikimate pathway for microbial production of muconic acid and its precursor salicylic acid in Escherichia coli highlights the potential of this compound in biotechnology and bioengineering (Lin et al., 2014).
Metabolic Pathway Engineering for Bio-based Chemical Production : Engineering of Corynebacterium glutamicum for the production of cis,cis-muconic acid from lignin demonstrates the potential of leveraging compounds like this compound in the development of bio-based chemical production processes (Becker et al., 2018).
Properties
IUPAC Name |
(2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMUNONTQIPQO-PHIMTYICSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52321-07-0 | |
Record name | rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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